2,6-Pyridinedicarboxylic acid

Catalog No.
S597501
CAS No.
499-83-2
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Pyridinedicarboxylic acid

CAS Number

499-83-2

Product Name

2,6-Pyridinedicarboxylic acid

IUPAC Name

pyridine-2,6-dicarboxylic acid

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

WJJMNDUMQPNECX-UHFFFAOYSA-N

SMILES

Array

solubility

5 mg/mL at 25 °C

Synonyms

2,6-dicarboxypyridine, 2,6-pyridine dicarboxylate, 2,6-pyridinedicarboxylate, 2,6-pyridinedicarboxylic acid, 3,4-pyridinedicarboxylate, dipicolinic acid, dipicolinic acid, calcium salt, dipicolinic acid, dipotassium salt, dipicolinic acid, disodium salt, dipicolinic acid, monosodium salt, dipicolinic acid, zinc salt, pyridine-2,6-dicarboxylic acid, zinc dipicolinate

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)O

The exact mass of the compound 2,6-Pyridinedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m5 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. It belongs to the ontological category of pyridinedicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

2,6-Pyridinedicarboxylic acid (CAS 499-83-2), commonly known as dipicolinic acid (DPA), is a symmetric, amphoteric heterocyclic compound featuring a pyridine ring with carboxylic acid groups at the 2 and 6 positions. Commercially, it is procured as a high-purity crystalline powder and serves as a premium tridentate (O,N,O) chelating agent, a critical monomer for rigid coordination polymers, and the definitive biomarker for bacterial endospores [2]. Unlike simpler monocarboxylic acids or broad-spectrum aliphatic chelators, 2,6-PDCA offers a highly specific V-shaped coordination pocket. This unique geometry dictates its primary industrial value: it forms exceptionally stable, high-coordination-number complexes with lanthanides and actinides (log β3 > 10²⁵) while effectively shielding them from non-radiative quenching[1]. Consequently, it is an indispensable precursor for luminescent materials, selective f-block extraction processes, and sterilization validation standards.

Attempting to substitute 2,6-pyridinedicarboxylic acid with its structural isomers (such as 2,4-PDCA or 2,5-PDCA) or with broad-spectrum chelators (like EDTA) fundamentally compromises process outcomes. The 2,6-substitution pattern places both carboxylate groups adjacent to the pyridine nitrogen, creating a rigid, planar tridentate pincer ligand [1]. Isomers like 2,5-PDCA lack this geometry, meaning they cannot form the tightly wrapped, water-excluding coordination spheres required to achieve high quantum yields in lanthanide luminescence[1]. Furthermore, in analytical microbiology, 2,6-PDCA is the exact molecule synthesized by bacterial spores; using any other isomer as a calibration standard will yield zero biological relevance. In extraction workflows, replacing 2,6-PDCA with universally binding hexadentate chelators leads to a catastrophic loss of selectivity, as broad-spectrum agents bind transition metals too strongly, causing severe interference when selectively targeting f-block elements [2].

Highly Selective f-Block Chelation via Rigid Tridentate Pocket

While broad-spectrum hexadentate chelators like EDTA exhibit extremely high affinity for almost all transition metals (often leading to poor selectivity in complex mixtures), 2,6-pyridinedicarboxylic acid offers a specialized, rigid planar (O,N,O) tridentate pocket. This geometry strongly favors the large ionic radii and high coordination numbers of f-block elements. For tetravalent actinides (Th, U, Np, Pu), 2,6-PDCA forms highly stable 1:3 complexes ([An(DPA)3]²⁻) with overall stability constants (log β3) exceeding 10²⁵ L³ mol⁻³ [1]. This stark contrast in binding profiles makes 2,6-PDCA a superior procurement choice for selective lanthanide and actinide extraction where transition metal interference must be minimized.

Evidence DimensionCoordination stability and f-block selectivity profile
Target Compound Datalog β3 > 10²⁵ L³ mol⁻³ for An(IV) complexes
Comparator Or BaselineEDTA (hexadentate broad-spectrum chelator)
Quantified DifferenceEDTA binds transition metals universally, whereas 2,6-PDCA uniquely stabilizes 8- to 9-coordinate f-block elements with extreme stability (log β3 > 25).
ConditionsAqueous solution, competitive metal binding assays.

Enables the selective extraction, separation, and stabilization of lanthanides and actinides without the heavy transition-metal fouling associated with universal chelators.

Superior Antenna Effect for Lanthanide Luminescence Quantum Yields

2,6-Pyridinedicarboxylic acid acts as a highly efficient ultraviolet-absorbing chromophore that transfers energy to lanthanide centers (the 'antenna effect'). Compared to isomeric ligands like 2,5-pyridinedicarboxylic acid—which lack the symmetric, adjacent tridentate coordination necessary to fully shield the metal from non-radiative quenching by water—2,6-PDCA forms tightly packed complexes. In specific europium-based metal-organic frameworks (e.g., [Eu2(DPA)3]n), 2,6-PDCA sensitization achieves absolute quantum yields up to 55% and long luminescence lifetimes (~1.9–2.2 ms) [1]. In contrast, homometallic Eu³⁺ complexes based on 2,5-PDCA typically exhibit significantly lower total quantum yields (e.g., ~21%)[2].

Evidence DimensionAbsolute luminescence quantum yield (Φ) for Eu³⁺ complexes
Target Compound DataUp to 55% absolute quantum yield with long lifetimes (>1.9 ms)
Comparator Or Baseline2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
Quantified Difference~2.6-fold higher quantum yield for 2,6-PDCA frameworks compared to typical 2,5-PDCA homometallic benchmarks (~21%).
ConditionsSolid-state or non-aqueous MOF/coordination polymer excitation (λexc = 300–395 nm).

Critical for procuring precursors for high-efficiency optical materials, anti-counterfeiting phosphors, and time-resolved luminescent bio-assays.

Exclusive Spore Biomarker Suitability for Sterilization Validation

2,6-Pyridinedicarboxylic acid (Dipicolinic acid) is uniquely synthesized by bacterial endospores (e.g., Bacillus and Clostridium species), comprising 5–15% of their dry weight as a calcium complex. Because its isomers (such as 2,4-PDCA or 2,5-PDCA) are not naturally occurring spore components, 2,6-PDCA serves as the exclusive analytical standard for high-pressure liquid chromatography (HPLC) and colorimetric assays used to quantify spore burden[1]. Analytical methods utilizing 2,6-PDCA standards provide a highly reproducible linear response range (e.g., 0.2 to 40 ng in specific HPLC-EDTA mobile phases) that cannot be substituted by other pyridine derivatives, ensuring accurate validation of industrial and pharmaceutical sterilization protocols [1].

Evidence DimensionBiological specificity and analytical standard linear response
Target Compound Data5–15% of spore dry weight; linear HPLC detection from 0.2–40 ng
Comparator Or Baseline2,4-PDCA and 2,5-PDCA (non-biological isomers)
Quantified Difference100% specificity to 2,6-PDCA in spore cores; isomers yield 0% relevance for bio-burden tracking.
ConditionsHPLC with anion exchange column and EDTA/acetonitrile mobile phase.

Buyers sourcing analytical standards for bio-burden and sterilization efficacy testing must exclusively procure the 2,6-isomer, as other isomers are biologically irrelevant.

Structural Rigidity in Polymer and MOF Synthesis

The 2,6-substitution pattern of 2,6-pyridinedicarboxylic acid imparts a distinct V-shaped, highly rigid geometry compared to the linear or offset geometries of 2,5-PDCA and 2,4-PDCA. When used as a building block in coordination polymers or bio-based polyesters, this symmetric ortho-dicarboxylic arrangement restricts rotational freedom. This structural rigidity allows 2,6-PDCA to form highly predictable 1D, 2D, and 3D networks (such as discrete triple-helical [Ln2L3] complexes) that are difficult to achieve with the asymmetric 2,4- or 2,5-isomers[1]. Furthermore, the decomposition temperature and mechanical properties of its derived structures are highly dependent on this specific pincer linkage, making it a specialized monomer for engineered materials.

Evidence DimensionCoordination geometry and rotational freedom
Target Compound DataSymmetric V-shaped (ortho to nitrogen) tridentate pincer
Comparator Or Baseline2,5-PDCA (para/meta offset) and 2,4-PDCA
Quantified Difference2,6-PDCA enables discrete triple-helical [Ln2L3] structures and rigid MOF nodes, whereas 2,5/2,4-isomers force extended, non-pincer linear polymeric chains.
ConditionsSolvothermal synthesis of metal-organic frameworks and helicates.

For materials scientists, the exact isomer dictates the entire topology of the resulting polymer or MOF; 2,6-PDCA must be selected when a rigid, metal-capping pincer node is required.

Lanthanide Luminescence and Optical Materials

Used as an antenna ligand in Eu³⁺ and Tb³⁺ phosphors, MOFs, and time-resolved fluoroimmunoassays where high quantum yield and water exclusion are critical [1].

Nuclear Fuel Cycle and f-Block Extraction

Employed in the selective separation of actinides (Th, U, Np, Pu) from transition metal impurities, leveraging its log β3 > 10²⁵ stability constants and specialized coordination pocket [2].

Bio-burden and Sterilization Monitoring

Procured as a highly pure analytical standard for HPLC and colorimetric assays to quantify bacterial endospore concentrations in pharmaceutical and food sterilization validation [3].

Rigid Coordination Polymers and Helicates

Selected as a structural monomer to enforce predictable, rigid V-shaped nodes in the synthesis of advanced metal-organic frameworks and triple-helical complexes [4].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

167.02185764 Da

Monoisotopic Mass

167.02185764 Da

Heavy Atom Count

12

Melting Point

252 °C

UNII

UE81S5CQ0G

Related CAS

17956-40-0 (di-hydrochloride salt)
4220-17-1 (mono-hydrochloride salt)
63450-91-9 (di-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Vapor Pressure

0.0000061 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

499-83-2

Wikipedia

Dipicolinic_acid

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

2,6-Pyridinedicarboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023
1: Martin AD, Britton J, Easun TL, Blake AJ, Lewis W, Schröder M. Hirshfeld
Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid
Derivatives. Cryst Growth Des. 2015 Apr 1;15(4):1697-1706. Epub 2015 Mar 20.
PubMed PMID: 25866487; PubMed Central PMCID: PMC4386464.


2: Han Y, Zhou S, Wang L, Guan X. Nanopore back titration analysis of dipicolinic
acid. Electrophoresis. 2015 Feb;36(3):467-70. doi: 10.1002/elps.201400255. Epub
2014 Oct 3. PubMed PMID: 25074707; PubMed Central PMCID: PMC4511083.


3: Datta S, Chatterjee S, Mitra S, Basu S. A reliable phenotypic assay for
detection of ESBLs and AmpCs in MBL-producing gram-negative bacteria with the use
of aminophenylboronic acid, dipicolinic acid and cloxacillin. J Microbiol
Methods. 2015 Aug;115:100-3. doi: 10.1016/j.mimet.2015.05.028. Epub 2015 Jun 3.
PubMed PMID: 26048656.


4: van Dijk K, Voets GM, Scharringa J, Voskuil S, Fluit AC, Rottier WC,
Leverstein-Van Hall MA, Cohen Stuart JW. A disc diffusion assay for detection of
class A, B and OXA-48 carbapenemases in Enterobacteriaceae using phenyl boronic
acid, dipicolinic acid and temocillin. Clin Microbiol Infect. 2014
Apr;20(4):345-9. doi: 10.1111/1469-0691.12322. Epub 2013 Aug 9. PubMed PMID:
23927659.


5: Francis MB, Allen CA, Sorg JA. Spore Cortex Hydrolysis Precedes Dipicolinic
Acid Release during Clostridium difficile Spore Germination. J Bacteriol. 2015
Jul;197(14):2276-83. doi: 10.1128/JB.02575-14. Epub 2015 Apr 27. PubMed PMID:
25917906; PubMed Central PMCID: PMC4524186.


6: Takahashi F, Sumitomo N, Hagihara H, Ozaki K. Increased dipicolinic acid
production with an enhanced spoVF operon in Bacillus subtilis and medium
optimization. Biosci Biotechnol Biochem. 2015;79(3):505-11. doi:
10.1080/09168451.2014.978261. Epub 2014 Nov 17. PubMed PMID: 25402593.


7: Wang J, de Kool RH, Velders AH. Lanthanide-Dipicolinic Acid Coordination
Driven Micelles with Enhanced Stability and Tunable Function. Langmuir. 2015 Nov
10;31(44):12251-9. doi: 10.1021/acs.langmuir.5b03226. Epub 2015 Oct 28. PubMed
PMID: 26479961.

Explore Compound Types